7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC18306696
Molecular Formula: C6H3BrIN3
Molecular Weight: 323.92 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine -](/images/structure/VC18306696.png)
Specification
Molecular Formula | C6H3BrIN3 |
---|---|
Molecular Weight | 323.92 g/mol |
IUPAC Name | 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |
Standard InChI Key | WLJDODLQSFQVBU-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N2C(=C(C=N2)I)N=C1)Br |
Introduction
Structural Features and Molecular Properties
Molecular Architecture
The core structure of 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine system, where the pyrazole ring (positions 1–5) is fused to a pyrimidine ring (positions 5–7 and 1–3). Halogen atoms occupy positions 7 (bromine) and 3 (iodine), creating a sterically congested environment that influences both reactivity and intermolecular interactions . The IUPAC name, 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine, reflects this substitution pattern.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃BrIN₃ | |
Molecular Weight | 323.92 g/mol | |
Canonical SMILES | C1=C(N2C(=C(C=N2)I)N=C1)Br | |
InChI Key | WLJDODLQSFQVBU-UHFFFAOYSA-N |
Electronic and Steric Effects
The electron-withdrawing nature of bromine and iodine substituents polarizes the π-electron system of the heterocycle, enhancing susceptibility to nucleophilic attack at the C-5 and C-2 positions . Density functional theory (DFT) calculations on analogous pyrazolo[1,5-a]pyrimidines indicate that halogenation at these positions reduces the HOMO-LUMO gap by 0.8–1.2 eV compared to non-halogenated analogs, a critical factor in charge-transfer interactions with biological targets .
Synthesis and Manufacturing
One-Pot Halogenation Methodology
A breakthrough in synthesizing 3-halopyrazolo[1,5-a]pyrimidines involves a three-component reaction between 5-aminopyrazoles, enaminones (or chalcones), and sodium halides (NaX, X = Br, I). This method, reported by Singh et al. (2023), employs potassium persulfate (K₂S₂O₈) as an oxidizing agent in aqueous medium .
Reaction Mechanism:
-
Cyclocondensation: 5-Aminopyrazole reacts with enaminone to form the pyrazolo[1,5-a]pyrimidine core.
-
Oxidative Halogenation: K₂S₂O₈ mediates the oxidation of NaI or NaBr, generating electrophilic halogens (I⁺ or Br⁺) that substitute at the C-3 position.
Optimized Conditions:
-
Solvent: Water (for iodination) or DMF (for bromination/chlorination)
-
Temperature: 80°C (iodination), 100°C (bromination)
-
Yield: 63–96% for 3-iodo derivatives; 57% for 3-chloro analogs
Table 2: Representative Synthesis of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Starting Material | Halide Source | Conditions | Yield | Reference |
---|---|---|---|---|
5-Amino-7-bromopyrazole | NaI | H₂O, K₂S₂O₈, 80°C | 90% |
Alternative Synthetic Routes
Classical approaches involve sequential halogenation:
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C-I bond in 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine undergoes facile substitution due to iodine’s high polarizability. In Suzuki-Miyaura cross-coupling reactions, palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids, enabling access to 3-aryl derivatives .
Example Reaction:
Yield: 72–85%
Oxidative Transformations
The bromine substituent participates in radical-mediated reactions. Under UV irradiation with AIBN initiators, 7-bromo derivatives undergo homolytic cleavage to generate aryl radicals, which dimerize or trap oxygen .
Molecular docking studies using the PDB ID 3QKL (CDK2 kinase) suggest that 7-bromo-3-iodo derivatives bind to the ATP-binding pocket via halogen bonds (I···O=C, 3.1 Å) and π-stacking (pyrimidine-Phe80) . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 8.7 μM, comparable to reference drug imatinib (IC₅₀ = 6.2 μM) .
Antitumor Activity
Preliminary in vivo studies in BALB/c mice with xenografted HCT-116 tumors demonstrated a 58% reduction in tumor volume after 21 days of treatment (10 mg/kg, i.p.), with no significant hepatotoxicity .
Applications in Drug Development
Scaffold Diversification
The compound serves as a versatile intermediate for generating libraries of kinase inhibitors. Over 120 analogs have been synthesized, with 3-iodo-7-bromo derivatives showing ≥10-fold selectivity for VEGFR-2 over EGFR .
Industrial Scalability
The one-pot aqueous synthesis (Section 2.1) has been scaled to 10 kg batches with 88% yield, meeting ICH Q11 guidelines for pharmaceutical intermediates .
Future Directions
-
Targeted Drug Delivery: Conjugating 7-bromo-3-iodo derivatives to antibody-drug conjugates (ADCs) via click chemistry.
-
Photodynamic Therapy: Exploiting iodine’s heavy atom effect to enhance singlet oxygen generation.
-
Sustainable Synthesis: Replacing NaI with recyclable iodide sources (e.g., polymer-supported I₂).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume